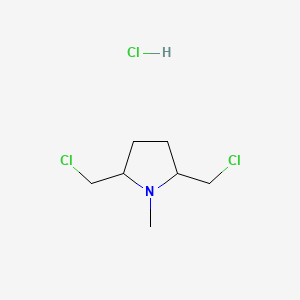
2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by the presence of two chloromethyl groups attached to a pyrrolidine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride typically involves the chloromethylation of 1-methylpyrrolidine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and enhances the yield and purity of the final product. The use of automated systems also minimizes human error and ensures consistent quality.
化学反应分析
Types of Reactions
2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolidines with various functional groups.
Oxidation: Pyrrolidine derivatives with aldehyde or carboxylic acid functionalities.
Reduction: Fully reduced pyrrolidine derivatives with methyl groups.
科学研究应用
2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of polymers and as a reagent in various chemical processes.
作用机制
The mechanism of action of 2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This property is particularly useful in the development of drugs that target specific molecular pathways.
相似化合物的比较
Similar Compounds
- 2,5-Bis(bromomethyl)-1-methylpyrrolidine hydrochloride
- 2,5-Bis(chloromethyl)-1-ethylpyrrolidine hydrochloride
- 2,5-Bis(chloromethyl)pyrrolidine hydrochloride
Uniqueness
2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity in chemical reactions. The presence of the methyl group on the pyrrolidine ring also influences its biological activity, making it a valuable compound for targeted research applications.
属性
CAS 编号 |
91912-36-6 |
|---|---|
分子式 |
C7H14Cl3N |
分子量 |
218.5 g/mol |
IUPAC 名称 |
2,5-bis(chloromethyl)-1-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H13Cl2N.ClH/c1-10-6(4-8)2-3-7(10)5-9;/h6-7H,2-5H2,1H3;1H |
InChI 键 |
CSXVRNOQBUCLJC-UHFFFAOYSA-N |
规范 SMILES |
CN1C(CCC1CCl)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)

![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)



![3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14370480.png)
![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)


![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)

